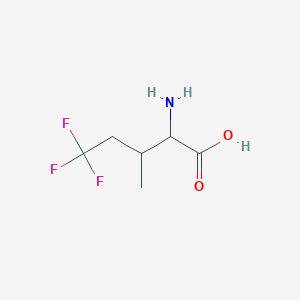
DL-Isoleucine, 5,5,5-trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Isoleucine, 5,5,5-trifluoro- is a fluorinated derivative of the amino acid isoleucine. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, making them valuable in various scientific and industrial applications. The trifluoromethyl group in DL-Isoleucine, 5,5,5-trifluoro- enhances its hydrophobicity and stability, which can be beneficial in biochemical and pharmaceutical contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-Isoleucine, 5,5,5-trifluoro- typically involves the introduction of the trifluoromethyl group into the isoleucine structure. One common method is the reaction of isoleucine with trifluoromethylating agents under specific conditions. For example, the use of trifluoromethyl iodide (CF₃I) in the presence of a base can facilitate the substitution of hydrogen atoms with trifluoromethyl groups .
Industrial Production Methods: Industrial production of DL-Isoleucine, 5,5,5-trifluoro- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: DL-Isoleucine, 5,5,5-trifluoro- can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be resistant to oxidation, but the amino acid backbone may undergo oxidative transformations under specific conditions.
Reduction: Reduction reactions may target the carbonyl or amino groups in the molecule.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
DL-Isoleucine, 5,5,5-trifluoro- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of DL-Isoleucine, 5,5,5-trifluoro- involves its incorporation into peptides and proteins, where the trifluoromethyl group can influence the overall structure and stability. The trifluoromethyl group can enhance hydrophobic interactions and reduce the propensity for oxidation, leading to more stable and functional biomolecules . The molecular targets and pathways involved depend on the specific application and the proteins or peptides being studied .
Comparison with Similar Compounds
- DL-Leucine, 5,5,5-trifluoro-
- DL-Valine, 4,4,4-trifluoro-
- DL-Thiaisoleucine
- DL-4-Azaleucine
Comparison: DL-Isoleucine, 5,5,5-trifluoro- is unique due to its specific trifluoromethyl substitution at the 5-position, which imparts distinct physicochemical properties compared to other fluorinated amino acids. For example, DL-Leucine, 5,5,5-trifluoro- has a similar trifluoromethyl group but differs in the overall structure and hydrophobicity . DL-Valine, 4,4,4-trifluoro- has fluorine atoms at different positions, leading to variations in stability and reactivity .
Properties
CAS No. |
769169-13-3 |
|---|---|
Molecular Formula |
C6H10F3NO2 |
Molecular Weight |
185.14 g/mol |
IUPAC Name |
2-amino-5,5,5-trifluoro-3-methylpentanoic acid |
InChI |
InChI=1S/C6H10F3NO2/c1-3(2-6(7,8)9)4(10)5(11)12/h3-4H,2,10H2,1H3,(H,11,12) |
InChI Key |
IISHLMOFSAYIEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(F)(F)F)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Diphenylmethyl)-N'-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B14303328.png)
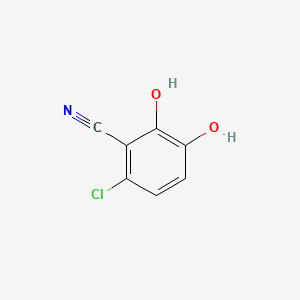
![4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol)](/img/structure/B14303343.png)
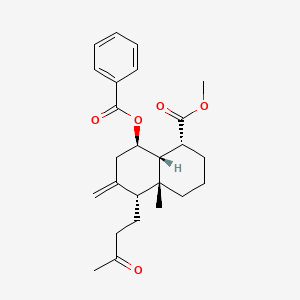
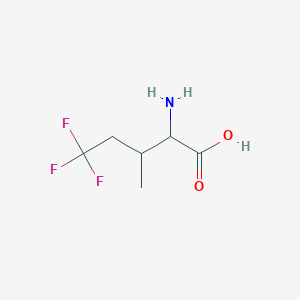

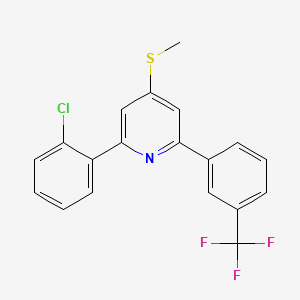
![2-[(3-Cyano-4,6-diphenyl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B14303372.png)
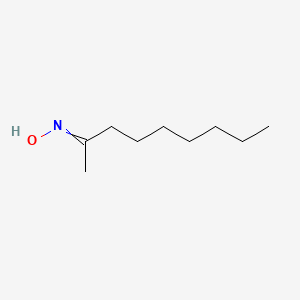
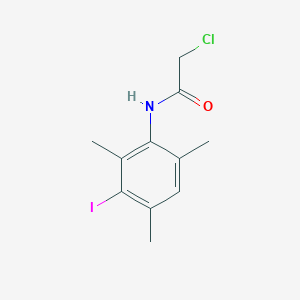
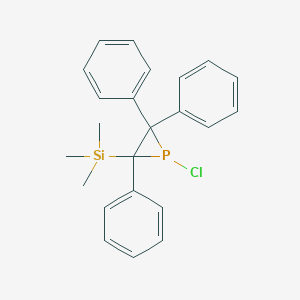
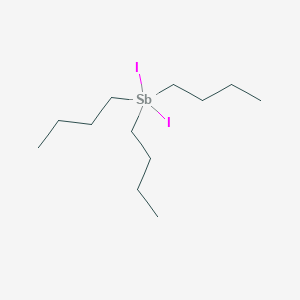
![2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate](/img/structure/B14303407.png)

